molecular formula C12H11BrN2O B11714953 1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B11714953
M. Wt: 279.13 g/mol
InChI Key: FJISRSFHBVCRNI-UHFFFAOYSA-N
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Description

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one is a synthetic organic compound that features a brominated phenyl ring and an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common structural motif in many biologically active molecules, adds to its significance.

Preparation Methods

The synthesis of 1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .

Scientific Research Applications

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects. The brominated phenyl ring may also contribute to the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds to 1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one include other brominated phenyl derivatives and imidazole-containing molecules. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological effects.

Biological Activity

1-[3-bromo-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables, case studies, and research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H12BrN2O
  • Molecular Weight : 284.14 g/mol
  • CAS Number : [specific CAS number if available]

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM
Enterococcus faecalis62.5 - 125 μM

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various strains of fungi, including Candida species.

Fungal StrainMIC (μg/mL)Biofilm Inhibition Concentration (BIC)
Candida albicans106.91 - 208.5931.108 - 62.216
Aspergillus niger50 - 100Not specified

The antifungal mechanism may involve interference with biofilm formation, which is crucial for the pathogenicity of Candida .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Antibacterial Activity :
    A study published in MDPI evaluated the antibacterial efficacy of various imidazole derivatives, including our compound. It demonstrated a strong inhibitory effect on MRSA strains, with a BIC significantly lower than that of standard antibiotics like ciprofloxacin .
  • Antifungal Properties :
    Another research article highlighted the compound's ability to inhibit biofilm formation in C. albicans at concentrations that did not affect planktonic cells, suggesting a unique mechanism targeting quorum sensing pathways .
  • Anticancer Activity :
    Preliminary findings suggest potential anticancer properties, particularly against certain leukemia cell lines; however, further research is needed to elucidate these effects fully.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

1-[3-bromo-4-(4-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11BrN2O/c1-8-6-15(7-14-8)12-4-3-10(9(2)16)5-11(12)13/h3-7H,1-2H3

InChI Key

FJISRSFHBVCRNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)C)Br

Origin of Product

United States

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